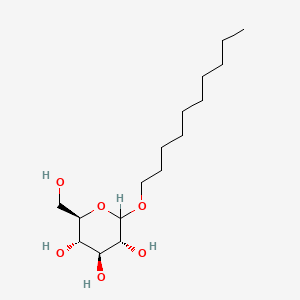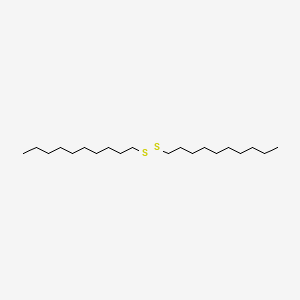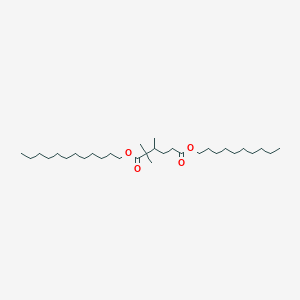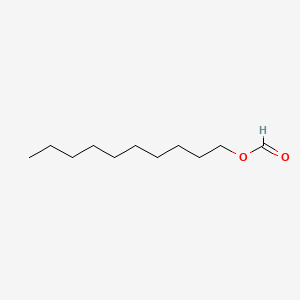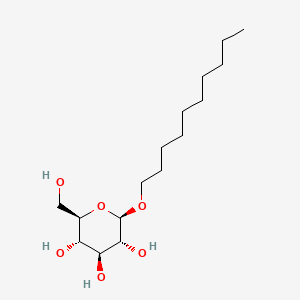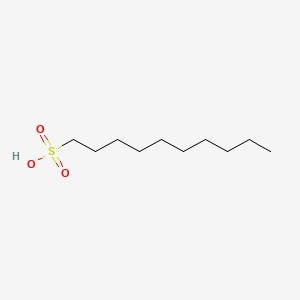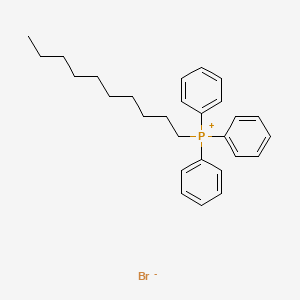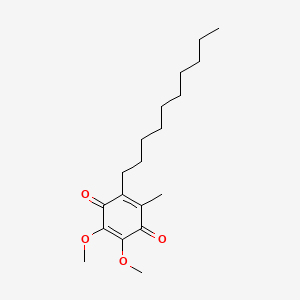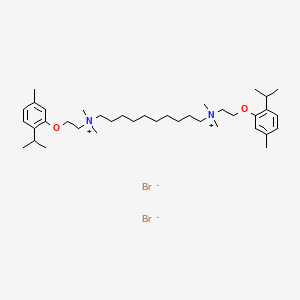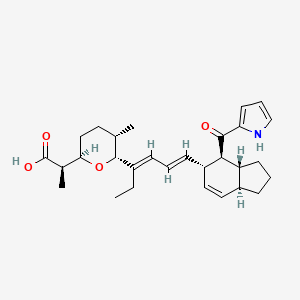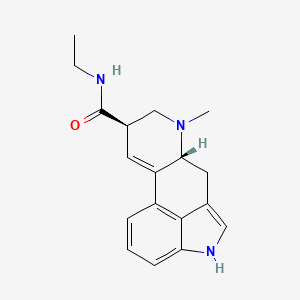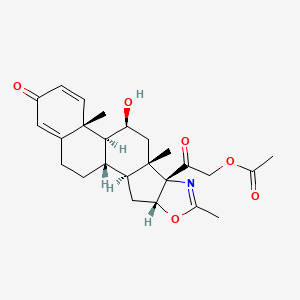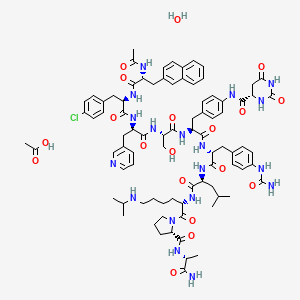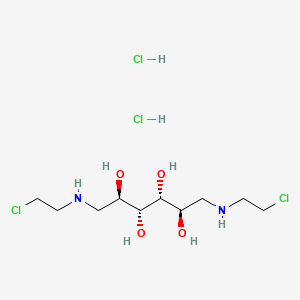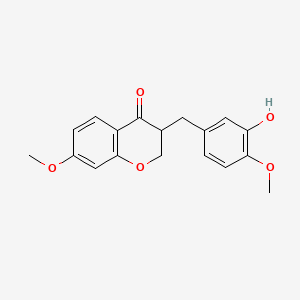
Deoxysappanone B 7,4'-dimethyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deoxysappanone B 7,4’-dimethyl ether is a naturally occurring compound known for its significant biological activities. It is a type of flavonoid, which are compounds widely recognized for their antioxidant, anti-inflammatory, and anticancer properties. This compound has been studied for its potential therapeutic applications, particularly in the treatment of angiogenesis-dependent diseases and leukemia .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Deoxysappanone B 7,4’-dimethyl ether typically involves the use of natural sources or chemical synthesis. One common method involves the extraction from plants such as Caesalpinia sappan. The synthetic route may include steps like methylation of hydroxyl groups at specific positions on the flavonoid structure .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Deoxysappanone B 7,4’-dimethyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can modify the flavonoid structure, potentially enhancing its biological activity.
Reduction: This reaction can lead to the formation of different derivatives with varying biological properties.
Substitution: This reaction involves the replacement of functional groups, which can alter the compound’s activity and solubility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various derivatives of Deoxysappanone B 7,4’-dimethyl ether, each with unique biological activities. These derivatives can be further studied for their potential therapeutic applications .
Applications De Recherche Scientifique
Deoxysappanone B 7,4’-dimethyl ether has been extensively studied for its scientific research applications, including:
Chemistry: It serves as a model compound for studying the chemical behavior of flavonoids and their derivatives.
Biology: It is used to investigate the biological pathways involved in angiogenesis and cancer cell proliferation.
Medicine: It has shown potential as an anti-angiogenic agent, making it a candidate for treating diseases like cancer and other angiogenesis-dependent conditions
Mécanisme D'action
The mechanism of action of Deoxysappanone B 7,4’-dimethyl ether involves its interaction with various molecular targets and pathways. It acts as a reversible microtubule inhibitor, increasing lysosomal V-ATPase activity and lysosome acidity. This leads to lysosomal disruption and cell death in cancer cells. Additionally, it suppresses pathways like slit2/robo1/2, slit3/robo4, cox2/ptp-rb/pik3r2, and dll4/hey2/efnb2a, while activating vegfr-2/fgfr1/mmp9 .
Comparaison Avec Des Composés Similaires
Similar Compounds
Deoxysappanone B 7,3’-dimethyl ether: Another flavonoid with similar biological activities.
Neobavaisoflavone: Known for its anti-inflammatory and anticancer properties.
3,7-dihydroxy-3’,4’-dimethoxyflavone: Exhibits antiviral activities
Uniqueness
Deoxysappanone B 7,4’-dimethyl ether is unique due to its specific molecular structure, which allows it to interact with multiple biological pathways effectively. Its ability to act as a reversible microtubule inhibitor and its significant anti-angiogenic activity make it a promising compound for therapeutic applications .
Propriétés
Formule moléculaire |
C18H18O5 |
|---|---|
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
3-[(3-hydroxy-4-methoxyphenyl)methyl]-7-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H18O5/c1-21-13-4-5-14-17(9-13)23-10-12(18(14)20)7-11-3-6-16(22-2)15(19)8-11/h3-6,8-9,12,19H,7,10H2,1-2H3 |
Clé InChI |
NGCXNVIQHUCZIT-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)C(CO2)CC3=CC(=C(C=C3)OC)O |
SMILES canonique |
COC1=CC2=C(C=C1)C(=O)C(CO2)CC3=CC(=C(C=C3)OC)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Deox B 7,4; Deox-B-7,4; DeoxB7,4; Deoxysappanone B 7,4 dimethyl ether; Deoxysappanone-B-7,4 dimethyl ether; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


